Cas no 1629972-71-9 (1-Bromo-3-(1-fluoro-2-methylpropan-2-yl)benzene)

1-Bromo-3-(1-fluoro-2-methylpropan-2-yl)benzene is a halogenated aromatic compound featuring a bromine substituent at the 1-position and a fluorinated isopropyl group at the 3-position of the benzene ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki or Negishi couplings. The fluorine substitution enhances stability and influences electronic properties, while the branched alkyl group provides steric hindrance, enabling selective functionalization. Its well-defined molecular architecture makes it suitable for pharmaceutical and agrochemical applications, where precise structural modifications are required. The compound is typically handled under inert conditions due to its sensitivity to moisture and air.
1-Bromo-3-(1-fluoro-2-methylpropan-2-yl)benzene structure
1629972-71-9 structure
Product Name:1-Bromo-3-(1-fluoro-2-methylpropan-2-yl)benzene
CAS No:1629972-71-9
MF:C10H12BrF
MW:231.104685783386
MDL:MFCD32852763
CID:5668368
PubChem ID:105488849
Update Time:2025-10-19

1-Bromo-3-(1-fluoro-2-methylpropan-2-yl)benzene Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL16142837
    • 1-Bromo-3-(1-fluoro-2-methylpropan-2-yl)benzene
    • 1629972-71-9
    • EN300-27108223
    • Benzene, 1-bromo-3-(2-fluoro-1,1-dimethylethyl)-
    • MDL: MFCD32852763
    • Inchi: 1S/C10H12BrF/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6H,7H2,1-2H3
    • InChI Key: RXZIWAQNXYKEIG-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C(C)(C)CF

Computed Properties

  • Exact Mass: 230.01064g/mol
  • Monoisotopic Mass: 230.01064g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.300±0.06 g/cm3(Predicted)
  • Boiling Point: 229.8±20.0 °C(Predicted)

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Additional information on 1-Bromo-3-(1-fluoro-2-methylpropan-2-yl)benzene

Latest Research Insights on 1-Bromo-3-(1-fluoro-2-methylpropan-2-yl)benzene (CAS: 1629972-71-9) in Chemical Biology and Pharmaceutical Applications

1-Bromo-3-(1-fluoro-2-methylpropan-2-yl)benzene (CAS: 1629972-71-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This halogenated aromatic derivative, characterized by its unique fluorine and bromine substitutions, exhibits versatile reactivity that makes it a valuable intermediate in drug discovery and material science. Recent studies have highlighted its potential in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and radiopharmaceuticals.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a key building block in the synthesis of next-generation Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized 1-Bromo-3-(1-fluoro-2-methylpropan-2-yl)benzene as a precursor for introducing fluorinated moieties into the inhibitor scaffold, resulting in improved metabolic stability and target binding affinity. The study reported a 40% enhancement in pharmacokinetic properties compared to non-fluorinated analogs, suggesting significant potential for clinical applications in autoimmune diseases and hematologic malignancies.

In parallel research, scientists at MIT have explored the compound's application in positron emission tomography (PET) tracer development. The fluorine-18 isotope variant of this molecule ([18F]-1-Bromo-3-(1-fluoro-2-methylpropan-2-yl)benzene) has shown promising results as a radiolabeling precursor for neurodegenerative disease biomarkers. Preliminary in vivo studies in murine models demonstrated excellent blood-brain barrier penetration and target-specific accumulation, with a half-life suitable for clinical imaging applications.

The synthetic accessibility of 1629972-71-9 has also been a focus of recent optimization efforts. A 2024 publication in Organic Process Research & Development detailed a novel continuous-flow synthesis method that improved yield from 68% to 92% while reducing hazardous waste generation by 75%. This green chemistry approach addresses previous scalability challenges and enhances the compound's viability for industrial-scale pharmaceutical production.

Mechanistic studies have revealed that the steric and electronic properties imparted by the 1-fluoro-2-methylpropan-2-yl group contribute significantly to the compound's reactivity profile. Density functional theory (DFT) calculations published in Chemical Science (2023) demonstrated that this structural feature facilitates selective cross-coupling reactions while minimizing unwanted side products, making it particularly valuable for complex molecule assembly in medicinal chemistry.

Looking forward, several pharmaceutical companies have included derivatives of 1-Bromo-3-(1-fluoro-2-methylpropan-2-yl)benzene in their preclinical pipelines, targeting indications ranging from oncology to central nervous system disorders. The compound's unique combination of halogen atoms and fluorinated alkyl group continues to inspire innovative applications in drug design, with particular emphasis on improving drug-target residence time and overcoming resistance mechanisms.

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